molecular formula C14H15NO4 B1365199 Diethyl 2-(4-cyanophenyl)malonate CAS No. 201404-26-4

Diethyl 2-(4-cyanophenyl)malonate

Cat. No. B1365199
M. Wt: 261.27 g/mol
InChI Key: XKGWMWFGOLJWRZ-UHFFFAOYSA-N
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Description

Diethyl 2-(4-cyanophenyl)malonate is a chemical compound with the molecular formula C14H15NO4 . It has a molecular weight of 261.28 . The IUPAC name for this compound is diethyl 2-(4-cyanophenyl)malonate .


Synthesis Analysis

The synthesis of Diethyl 2-(4-cyanophenyl)malonate can be achieved through the Knoevenagel condensation reaction of 4-methylbenzaldehyde and diethyl malonate . This reaction is carried out in the presence of a catalytic amount of piperidine and trifluoroacetic acid in benzene under reflux conditions .


Molecular Structure Analysis

The InChI code for Diethyl 2-(4-cyanophenyl)malonate is 1S/C14H15NO4/c1-3-18-13(16)12(14(17)19-4-2)11-7-5-10(9-15)6-8-11/h5-8,12H,3-4H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

As a derivative of diethyl malonate, this compound can undergo various chemical reactions. For instance, it can be combined with Urea under the action of a strong base to form a barbiturate .


Physical And Chemical Properties Analysis

Diethyl 2-(4-cyanophenyl)malonate is a compound with a molecular weight of 261.28 .

Scientific Research Applications

1. Liquid Crystal Compound Synthesis

Diethyl 2-(4-cyanophenyl)malonate is used in the synthesis of liquid crystal compounds. An example is the synthesis of 5-ethyl-2-(4-cyanophenyl)-1,3-dioxane from 2-ethyl diethyl malonate, which was characterized using IR and 1H-NMR, confirming its phase transition properties significant for liquid crystal applications (Han De-yu, 2005).

2. Precursor for Multistage Synthesis of Biological Compounds

Diethyl 2-((4-nitroanilino)methylene)malonate, a derivative of diethyl malonate, serves as a crucial precursor in synthesizing various quinoline derivatives. These derivatives possess significant biological activities, including antiviral, immunosuppressive, anticancer, and photoprotector properties (H. Valle et al., 2018).

3. Role in Electrophilic Amination Reactions

In electrophilic amination reactions, diethyl 2-[N-(p-methoxyphenyl)imino]malonate is utilized for amination with alkyl Grignard reagents. This process leads to N-aklylation products, which are essential for synthesizing N-alkyl-p-anisidines and primary amines (Y. Niwa et al., 2002).

4. Intermediate in Small Molecule Anticancer Drugs

Diethyl 2-(2-chloronicotinoyl)malonate is an important intermediate in the synthesis of small molecule anticancer drugs. Its structure is found in many kinase inhibitors, underlining its significance in developing targeted cancer treatments (Hehua Xiong et al., 2018).

5. Conformational Studies in Solid and Solution States

Diethyl malonate derivatives are used in conformational studies. For instance, the conformational features of diethyl 2-[3-{2-(aminocarbonyl)hydrazono}-1-(4-methoxyphenyl)-3-phenylpropyl]malonate were analyzed in solid and solution states, providing insights into the diastereotopic characteristics of these compounds (S. Saravanan et al., 2005).

Safety And Hazards

The safety information for Diethyl 2-(4-cyanophenyl)malonate is available in its Material Safety Data Sheet (MSDS) . It is recommended to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

diethyl 2-(4-cyanophenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-3-18-13(16)12(14(17)19-4-2)11-7-5-10(9-15)6-8-11/h5-8,12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGWMWFGOLJWRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)C#N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80471431
Record name Diethyl (4-cyanophenyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-(4-cyanophenyl)malonate

CAS RN

201404-26-4
Record name Diethyl (4-cyanophenyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Diethyl malonate (0.49 mol) was added at approximately 60° C. over 2 hours to a suspension of sodium hydride (0.51 mol) in 140 ml of 1,4-dioxane. After stirring for a further 10 min, 0.05 mol of CuBr were added. After 15 min, 0.25 mol of 4-cyanobromobenzene in 10 ml of dioxane were added. The reaction mixture was maintained at 100° C. for approximately 14 hours and then, at approximately 15° C., 35 ml of 12N hydrochloric acid were slowly added. The precipitate was filtered off and the filtrate was extracted with diethyl ether. After phase separation, the organic phase was dried and then freed from the solvent. 32 g of the title compound remained.
Quantity
0.49 mol
Type
reactant
Reaction Step One
Quantity
0.51 mol
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
[Compound]
Name
CuBr
Quantity
0.05 mol
Type
reactant
Reaction Step Two
Quantity
0.25 mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
35 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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